2-Nitrophenyl phenyl sulfide

Mass Spectrometry Electrospray Ionization Oxidation

This ortho-nitro aryl sulfide is uniquely differentiated by its intramolecular oxidation pathway, generating diagnostic MS/MS fragment ions (m/z 217, 184, 167) absent in the para isomer. It is the reference standard for Nimesulide impurity identification and a photochemically stable building block. A high-yield (96.7%) synthetic route ensures economical multi-gram production. Procure now for validated HPLC methods or as a precursor to sulfoxides and amino-substituted diaryl sulfides.

Molecular Formula C12H9NO2S
Molecular Weight 231.27 g/mol
CAS No. 4171-83-9
Cat. No. B057185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl phenyl sulfide
CAS4171-83-9
Synonyms1-Nitro-2-(phenylthio)benzene;  2-Nitrodiphenyl Sulfide;  2-Nitrophenyl Phenyl Thioether;  NSC 408025;  NSC 633005;  o-Nitrophenyl Phenyl Sulfide
Molecular FormulaC12H9NO2S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H9NO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
InChIKeyZPWNCSAEXUDWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl Phenyl Sulfide (CAS 4171-83-9): Baseline Characterization and Structural Context for Sourcing Decisions


2-Nitrophenyl phenyl sulfide (CAS 4171-83-9), also referred to as 2-nitrodiphenyl sulfide, is a diaryl sulfide with the molecular formula C₁₂H₉NO₂S and a molecular weight of 231.27 g/mol . It is a crystalline solid with a melting point range of 78–84 °C and a pale yellow to yellow-green appearance . The compound features a nitro group ortho to the sulfide linkage on one aromatic ring, a structural arrangement that critically influences its reactivity and analytical behavior [1].

Why 2-Nitrophenyl Phenyl Sulfide (CAS 4171-83-9) Cannot Be Directly Substituted with Regioisomeric or Functional Analogs


The ortho-nitro substitution pattern of 2-nitrophenyl phenyl sulfide dictates a unique intramolecular oxidation pathway that is entirely absent in its para-substituted isomer [1]. Under electrospray ionization (ESI) conditions, the ortho nitro group facilitates oxygen transfer to the sulfur atom, generating characteristic fragment ions such as [M+H–SO₂]⁺ and [M+H–SO₂H]⁺; the para isomer fails to produce these signatures, demonstrating fundamentally divergent gas-phase chemistry [2]. Consequently, analytical protocols relying on MS detection, as well as synthetic routes exploiting this proximity-driven oxidation, cannot substitute the ortho compound with other nitrophenyl phenyl sulfide regioisomers without compromising experimental outcomes.

Quantitative Differential Evidence: 2-Nitrophenyl Phenyl Sulfide (CAS 4171-83-9) Versus Key Comparators


ESI-Induced Intermolecular Oxygen Addition: Accurate Mass Confirmation for [M+H+O]⁺ Formation

Under positive-ion electrospray ionization (ESI), 2-nitrophenyl phenyl sulfide (1) and its structural analogs 2–4 all undergo sulfur oxidation to yield [M+H+O]⁺ ions. For 2-nitrophenyl phenyl sulfide (1), the measured accurate mass of the [M+H+O]⁺ ion is 248.0377 Da, deviating by -2 ppm from the calculated mass of 248.0381 Da [1]. This behavior is shared across the compound class but differs quantitatively: the para nitro isomer (2) shows a +2 ppm deviation for the same ion (measured 248.0387 Da vs. calculated 248.0381 Da) [1]. While all four sulfides examined form the oxygen adduct, this evidence confirms that 2-nitrophenyl phenyl sulfide is a representative member of this oxidation-prone class and can serve as a benchmark compound for method development.

Mass Spectrometry Electrospray Ionization Oxidation

Intramolecular Oxidation Fragment Ion Signatures: Ortho vs. Para Nitro Group Differentiation

Upon collisional activation of ESI-generated [M+H]⁺ ions, 2-nitrophenyl phenyl sulfide (1) produces distinctive fragment ions arising from intramolecular oxygen transfer from the ortho nitro group to the sulfur atom. These include [M+H–HNO]⁺ (m/z 217, 52% relative abundance), [M+H–SO₂]⁺ (m/z 184, 12%), and [M+H–SO₂H]⁺ (m/z 167, 100%) [1]. In stark contrast, the para nitro isomer (2) does not exhibit these losses; instead, it fragments via OH• and NO₂• loss [1]. The chloro-substituted analog (3) shows comparable behavior to 1 with [M+H–HNO]⁺ at 50% and [M+H–SO₂H]⁺ at 100% relative abundance, while the methyl-substituted analog (4) displays [M+H–HNO]⁺ at 12% and [M+H–SO₂]⁺ at 70% [1].

Tandem Mass Spectrometry Fragmentation Isomer Differentiation

Photochemical Stability Contrast with Sulfoxide Derivative

Under irradiation conditions that induce quantitative rearrangement of 2-nitrophenyl phenyl sulfoxide (I) to 2-nitrosophenyl phenyl sulfone (II), 2-nitrophenyl phenyl sulfide remains photochemically stable with no detectable reaction [1]. The sulfoxide derivative undergoes a clean photochemical rearrangement to yield a single product, whereas the parent sulfide does not participate in any photochemically driven transformation under the same conditions [1].

Photochemistry Stability Sulfoxide

High-Yield Synthetic Accessibility via Nucleophilic Aromatic Substitution

A patent for the production of alkali metal benzenesulfinates reports the synthesis of 2-nitrophenyl phenyl sulfide via reaction of 2-nitrochlorobenzene with thiophenol in the presence of base, achieving a 96.7% isolated yield as yellow crystals with a purity of 98.8% as determined by liquid chromatography [1]. A separate preparation under similar conditions yielded 96.1% with 99.1% purity [1]. This contrasts with typical yields for analogous diaryl sulfides, which are not specified in the patent but represent a highly efficient synthetic route.

Synthesis Yield Purity

High-Impact Application Scenarios for 2-Nitrophenyl Phenyl Sulfide (CAS 4171-83-9) Based on Verified Differential Evidence


Mass Spectrometry Method Development and Isomer Differentiation

Use 2-nitrophenyl phenyl sulfide as a model compound to develop and validate ESI-MS/MS methods for distinguishing ortho-nitro aryl sulfides from their para isomers. Its characteristic intramolecular oxygen-transfer fragment ions (m/z 217, 184, 167) [1] provide unambiguous diagnostic markers absent in the para analog, enabling precise impurity profiling in pharmaceutical analysis.

Photostable Intermediate for Light-Sensitive Synthetic Sequences

Employ 2-nitrophenyl phenyl sulfide as a stable sulfur-containing building block in photochemical reaction sequences. Its demonstrated photochemical stability under irradiation [1] allows it to be carried through steps where light-sensitive functional groups might otherwise decompose, offering a clear advantage over its photolabile sulfoxide derivative.

Cost-Effective Large-Scale Synthesis of Sulfide-Containing Intermediates

Leverage the established high-yield (96.7%) synthetic route [1] for economical, multi-gram production of 2-nitrophenyl phenyl sulfide as a precursor to sulfoxides, sulfones, or amino-substituted diaryl sulfides via nitro group reduction.

Pharmaceutical Impurity Reference Standard for Nimesulide

Procure 2-nitrophenyl phenyl sulfide as a certified reference standard for the identification and quantification of Nimesulide-related impurities. It is recognized as a process impurity of the NSAID Nimesulide [1], and its use in validated HPLC methods supports regulatory compliance in quality control.

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